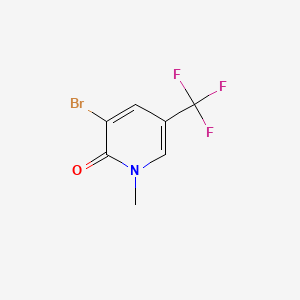

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCGYBIUAXXLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682421 | |

| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-35-8 | |

| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

CAS Number: 1215205-35-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, synthesis, reactivity, and its burgeoning role in the innovative field of induced protein degradation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into its application and methodologies for its use.

Introduction

This compound is a pyridinone derivative that has emerged as a significant intermediate in the synthesis of heterobifunctional molecules known as PROTACs.[1] These molecules are designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2][3] The unique structural features of this compound, including the reactive bromide, the trifluoromethyl group for modulating physicochemical properties, and the pyridinone core, make it a versatile component in the construction of PROTACs. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 1215205-35-8 | [1] |

| Molecular Formula | C₇H₅BrF₃NO | [1][4] |

| Molecular Weight | 256.02 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Room temperature | [1] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically proceeds via a two-step process starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol. The general synthetic approach involves the N-methylation of the pyridinone ring.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 76041-73-1), can be synthesized through various methods for constructing trifluoromethylated pyridine rings, such as from trifluoromethyl-containing building blocks or through fluorination reactions of corresponding precursors.

Step 2: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The hydroxyl group of the pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form. The N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating agent in the presence of a base.

Experimental Protocol: N-Methylation of a Pyridinone (General Procedure)

To a solution of the 3-bromo-5-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After stirring for a short period to allow for deprotonation, a methylating agent (e.g., methyl iodide, dimethyl sulfate) is added. The reaction mixture is then stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-methylated pyridinone.

Reactivity

The reactivity of this compound is primarily centered around the bromine atom at the 3-position of the pyridinone ring. This bromide can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile attachment of this building block to a linker or a ligand for the target protein of interest in the synthesis of PROTACs.

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridinone ring and can enhance the metabolic stability and binding affinity of the final PROTAC molecule.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.[1]

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC Mechanism of Action

Role as a PROTAC Building Block

This compound serves as a versatile scaffold that can be incorporated into the linker or act as a ligand for either the POI or the E3 ligase, depending on the specific design of the PROTAC. The bromine atom provides a convenient handle for covalent attachment to other molecular components. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as cell permeability and metabolic stability.

While specific examples of PROTACs incorporating this exact building block are not yet widely published in peer-reviewed literature, its commercial availability as a "Protein Degrader Building Block" strongly suggests its utility in ongoing research and development in this area. Researchers can utilize this fragment in the modular synthesis of PROTAC libraries to explore structure-activity relationships for degrading specific protein targets.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Targeted Protein Degradation » Center for Natural Products, Drug Discovery and Development (CNPD3) » College of Pharmacy » University of Florida [cnpd3.pharmacy.ufl.edu]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one physical properties

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data from various sources, presenting it in a structured format for ease of reference and use in a laboratory setting.

Compound Identity

Systematic Name: this compound CAS Number: 1215205-35-8[1][2]

This compound belongs to the class of substituted pyridinones, which are heterocyclic compounds of interest in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and an N-methylated pyridinone core suggests its potential utility as a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others such as melting point, boiling point, and solubility are not consistently reported across public domains and commercial supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃NO | [2][3] |

| Molecular Weight | 256.022 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95-97% | [2][3][4][5] |

| InChI Key | FTCGYBIUAXXLHH-UHFFFAOYSA-N | [3] |

Storage Conditions: Recommended storage is at room temperature.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public literature. However, standard analytical techniques would be employed for their characterization.

General Methodology for Physical Property Determination:

-

Melting Point: A calibrated melting point apparatus would be used. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Purity Determination (by HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically used.

-

Analysis: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC. The purity is determined by the relative area of the main peak compared to any impurity peaks.

-

-

Structural Confirmation (by NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds like this one, confirming the trifluoromethyl group.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel synthetic compound like this compound.

Caption: General workflow for the characterization of a synthetic chemical compound.

Conclusion

This compound is a halogenated and fluorinated pyridinone derivative for which basic physical and chemical identifiers are available, primarily from commercial suppliers. While key data such as its molecular formula and weight are established, more detailed experimental data like melting and boiling points are not consistently reported. The characterization of this compound would follow standard analytical chemistry protocols, including chromatographic and spectroscopic methods, to fully elucidate its physical properties and confirm its structure. Researchers utilizing this compound should consider performing their own analytical characterization to ensure its suitability for their specific applications.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. This fluorinated pyridinone derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl and bromo substituents. This document summarizes its known physicochemical properties, provides a detailed, albeit general, synthetic protocol, and outlines analytical methods for its characterization. While specific experimental data on reactivity, stability, and biological activity for this exact compound are limited in publicly available literature, this guide also discusses the general reactivity of related trifluoromethylpyridines and the potential biological significance of bromo-substituted pyridinones.

Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1215205-35-8 | [2][3] |

| Molecular Formula | C₇H₅BrF₃NO | [2] |

| Molecular Weight | 256.02 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95-97% | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general multi-step synthetic pathway can be inferred from standard organic chemistry principles and methods for preparing similar trifluoromethylpyridine derivatives.[3] The synthesis likely involves the introduction of the trifluoromethyl group, bromination of the pyridine ring, and subsequent N-methylation.

General Synthetic Workflow

A plausible synthetic route could begin with a commercially available pyridine precursor, followed by a series of functional group transformations. The following diagram illustrates a logical relationship for a potential synthesis.

Hypothetical Experimental Protocol

Step 1: Trifluoromethylation of a Pyridine Derivative A suitable pyridine starting material would be subjected to trifluoromethylation. This can be achieved using various reagents, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (Ruppert-Prakash reagent) or through other trifluoromethylating agents.[3]

Step 2: Bromination The resulting trifluoromethylpyridine would then be brominated. This is typically accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid or under free-radical conditions, depending on the desired regioselectivity.

Step 3: N-methylation and Pyridinone Formation The final step would involve the formation of the pyridin-2-one tautomer and subsequent N-methylation. This could be achieved by treating the brominated trifluoromethylpyridine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base. The pyridinone may form spontaneously from a 2-hydroxypyridine precursor during this step.

Purification

Purification of the final product would likely involve standard laboratory techniques. The following diagram illustrates a typical purification workflow.

A typical purification process would involve:

-

Work-up: Quenching the reaction mixture and extracting the crude product into an organic solvent.

-

Chromatography: Purification by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Further purification by recrystallization from a suitable solvent to obtain the final product in high purity.

Analytical Characterization

Characterization of this compound would rely on standard spectroscopic techniques to confirm its structure and assess its purity.

Spectroscopic Data

While specific spectra for this compound are not available, the expected spectroscopic data are outlined below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all seven carbon atoms, including the methyl carbon, the carbonyl carbon of the pyridinone, and the carbons of the pyridine ring. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] |

Reactivity and Stability

Specific reactivity and stability data for this compound are not documented. However, the reactivity can be inferred from the functional groups present.

-

Reactivity of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.[3]

-

Reactivity of the Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block for the synthesis of more complex molecules.

-

Stability: The compound is expected to be stable under standard laboratory conditions. Storage at room temperature is generally recommended.[3]

Potential Biological Activity

While no specific biological activities have been reported for this compound, the structural motifs present suggest potential for biological relevance.

-

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine derivatives are key structural motifs in many active agrochemical and pharmaceutical ingredients due to the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity.[3]

-

Biological Activity of Bromo-substituted Pyridinones: Bromo-substituted pyridinone cores are found in various compounds with a range of biological activities, including antimicrobial and anticancer properties. The bromine atom can act as a key interaction point with biological targets or serve as a handle for further chemical modification.

Given these general trends, it is plausible that this compound could be a valuable intermediate in the development of new therapeutic agents. Further research is needed to explore its specific biological profile.

Safety Information

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. The lack of detailed experimental and biological data in the public domain highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound.

References

Elucidation of the Molecular Structure: A Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper leverages data from structurally analogous compounds to infer its physicochemical and spectroscopic properties. This approach provides a robust framework for researchers working with this and related substituted pyridinones.

Chemical Identity and Properties

This compound is a halogenated and trifluoromethylated pyridinone derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H5BrF3NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| CAS Number | 1215205-35-8 | [1] |

| Purity | Typically ≥97% | [1][2] |

| Physical Form | Solid | Inferred from related compounds |

| Storage | Room Temperature | [1] |

Postulated Molecular Structure

The unequivocal structure of this compound can be confirmed through a combination of spectroscopic techniques. The expected structure is presented below.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not detailed in the search results, a general synthetic approach can be inferred from methodologies used for similar substituted pyridines and pyridinones.[3][4] A plausible synthetic route is outlined below.

Hypothetical Synthetic Workflow

A potential synthesis could involve the construction of the substituted pyridine ring followed by N-methylation and bromination, or the bromination of a pre-formed N-methylated pyridinone. The introduction of the trifluoromethyl group can be achieved using various fluorination reagents or by starting with a trifluoromethyl-containing building block.[3]

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of structurally related compounds can be found in the literature.[4][5] A representative procedure for a bromination step is adapted below.

General Bromination Protocol (Adapted from a similar synthesis[4]):

-

Reaction Setup: A solution of the N-methyl-5-(trifluoromethyl)pyridin-2(1H)-one precursor in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: A brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) is added portion-wise to the stirred solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is quenched, for example, by pouring it into water. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data Analysis (Predicted)

The structural elucidation of the title compound would rely on a combination of modern spectroscopic techniques. Below are the predicted key spectroscopic signatures based on known data for substituted pyridinones.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Inferred Assignment |

| ¹H NMR | ||||

| ~ 7.5 - 8.0 | Doublet | ~ 2-3 | H-4 | |

| ~ 7.8 - 8.3 | Doublet | ~ 2-3 | H-6 | |

| ~ 3.5 - 4.0 | Singlet | - | N-CH₃ | |

| ¹³C NMR | ||||

| ~ 160 | Singlet | - | C=O (C-2) | |

| ~ 100 - 110 | Singlet | - | C-Br (C-3) | |

| ~ 140 - 150 | Quartet | ~ 30-40 (¹JCF) | C-CF₃ (C-5) | |

| ~ 120 - 130 | Quartet | ~ 270-280 (¹JCF) | -CF₃ | |

| ~ 135 - 145 | Singlet | - | C-4 | |

| ~ 145 - 155 | Singlet | - | C-6 | |

| ~ 30 - 40 | Singlet | - | N-CH₃ | |

| ¹⁹F NMR | ~ -60 to -70 | Singlet | - | -CF₃ |

Note: Predicted values are based on general principles and data from analogous structures and may vary from experimental values.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 255.9588 | - |

| [M+Na]⁺ | 277.9407 | - |

The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where each piece of experimental data provides complementary information.

Caption: The iterative process of chemical structure elucidation.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the structure elucidation of this compound. By drawing upon established knowledge of similar chemical entities, a comprehensive picture of its synthesis, characterization, and spectroscopic properties has been constructed. This information serves as a valuable resource for researchers in the fields of drug discovery and chemical synthesis, enabling them to better understand and utilize this and related compounds in their work. Further empirical studies are warranted to confirm the predictions made within this document.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. rsc.org [rsc.org]

Technical Guide: Spectroscopic Characterization of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, which serve as a valuable reference for the identification and characterization of this molecule. The guide also outlines a general experimental protocol for the acquisition of NMR data and includes a workflow diagram for NMR spectroscopy.

Chemical Data Summary

The following table summarizes the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| CAS Number | 1215205-35-8 |

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and serve as a preliminary guide for spectral analysis.

Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H (attached to C4) | 7.95 | Doublet |

| H (attached to C6) | 8.15 | Doublet |

| CH₃ | 3.65 | Singlet |

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 158.5 |

| C3 (C-Br) | 105.0 |

| C4 | 140.0 |

| C5 (C-CF₃) | 120.0 (quartet, J ≈ 35 Hz) |

| C6 | 148.0 |

| CF₃ | 123.0 (quartet, J ≈ 275 Hz) |

| N-CH₃ | 30.0 |

Experimental Protocols

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.

-

Sample Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse sequence.

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Program : A standard proton-decoupled single-pulse sequence.

-

Spectral Width : Approximately 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, depending on the sample concentration and the presence of quaternary carbons.

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction : The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking : The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Visualization of NMR Workflow

The following diagram illustrates the general workflow of an NMR experiment, from sample preparation to final data analysis.

Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] This document outlines plausible fragmentation patterns under electron ionization, experimental protocols for analysis, and key data interpretation strategies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the structural elucidation and characterization of novel pyridinone-based compounds.

Introduction

This compound is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Mass spectrometry is a cornerstone analytical technique for the structural characterization of such small molecules, providing critical information on molecular weight and fragmentation pathways.[2] This guide will focus on the anticipated mass spectrometric behavior of the title compound, offering a predictive framework for its analysis.

Molecular Properties

A foundational aspect of mass spectrometry is the precise determination of molecular weight and formula. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [3] |

| Molecular Weight | 256.02 g/mol | [3] |

| CAS Number | 1215205-35-8 | [3] |

Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte.[4] The following sections propose a likely fragmentation pathway for this compound based on established principles of mass spectrometry.

3.1. Molecular Ion Peak (M⁺)

Due to the presence of a bromine atom, the molecular ion peak is expected to be a doublet, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5][6]

3.2. Key Fragmentation Reactions

The primary fragmentation pathways for this molecule are anticipated to involve the loss of stable neutral fragments and rearrangements.

-

Loss of Bromine Radical: A common fragmentation for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[6]

-

Loss of Trifluoromethyl Radical: The trifluoromethyl group can also be lost as a radical (•CF₃).

-

Loss of Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃).

-

Loss of Carbon Monoxide: The pyridinone ring can undergo fragmentation via the loss of a neutral carbon monoxide (CO) molecule.

-

Rearrangements: Subsequent rearrangements of the fragment ions can lead to the formation of stable aromatic cations.

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed Electron Ionization Fragmentation Pathway.

3.3. Tabulated Fragmentation Data

The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Description |

| 255/257 | [C₇H₅BrF₃NO]⁺ | - | Molecular Ion (M⁺) |

| 176 | [C₇H₅F₃NO]⁺ | •Br | Loss of Bromine radical |

| 186/188 | [C₆H₅BrNO]⁺ | •CF₃ | Loss of Trifluoromethyl radical |

| 227/229 | [C₆H₂BrF₃N]⁺ | CO | Loss of Carbon Monoxide |

| 133 | [C₅H₂F₃N]⁺ | CO, •Br | Subsequent loss of CO from m/z 176 |

Experimental Protocols

To obtain high-quality mass spectrometric data for this compound, a well-defined experimental protocol is essential.[7]

4.1. Sample Preparation

-

Solvent Selection: Dissolve the compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the ionization technique employed.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL. High concentrations can lead to source contamination and signal suppression.

-

Internal Standard: For quantitative analysis, the use of an appropriate internal standard is recommended.

4.2. Instrumentation and Parameters

The following table outlines typical starting parameters for mass spectrometric analysis. These may require optimization based on the specific instrument and desired outcome.

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Ion Source | EI Source | ESI Source |

| Ionization Energy | 70 eV | - |

| Source Temperature | 200-250 °C | 100-150 °C |

| Capillary Voltage | - | 3-5 kV |

| Cone Voltage | - | 20-40 V |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Quadrupole, TOF, Orbitrap |

| Mass Range | m/z 50-500 | m/z 50-500 |

| Scan Time | 0.5-1.0 s | 0.5-1.0 s |

4.3. Experimental Workflow

The general workflow for the mass spectrometric analysis is depicted below.

Caption: A generalized workflow for mass spectrometric analysis.

Data Interpretation

5.1. Isotopic Pattern Analysis

The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.[5] This serves as a primary diagnostic tool in the mass spectrum.

5.2. High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition determination, high-resolution mass spectrometry is invaluable.[8] By providing accurate mass measurements, HRMS can confirm the elemental formula of the molecular ion and its fragments, significantly enhancing confidence in structural assignments.[8]

Conclusion

This guide provides a comprehensive theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns, coupled with detailed experimental protocols, offer a robust starting point for researchers. By leveraging the principles outlined herein, scientists and drug development professionals can effectively utilize mass spectrometry for the structural characterization and elucidation of this and related pyridinone compounds.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. rsc.org [rsc.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one in Targeted Protein Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The chemical scaffold of these degraders is of paramount importance, and building blocks like 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one are positioned as key components in the synthesis of novel PROTACs. While specific biological data for PROTACs derived from this particular building block are not yet publicly available, its structural features suggest a role as a versatile scaffold. This technical guide will delve into the core mechanism of action of PROTACs, using this compound as a representative, albeit hypothetical, constituent. We will explore the underlying ubiquitin-proteasome pathway, detail the experimental protocols for characterizing PROTACs, and present illustrative data to provide a comprehensive framework for researchers in the field.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, targeted protein degradation aims to completely remove the target protein from the cell. This is achieved through the use of PROTACs, which are bifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyridinone scaffold is a common motif in medicinal chemistry, and its derivatives are being explored for various therapeutic applications, including as components of PROTACs. The subject of this guide, this compound, is commercially available as a "Protein Degrader Building Block," indicating its intended use in the synthesis of such molecules. The bromo- and trifluoromethyl- groups on the pyridinone ring provide handles for chemical modification, allowing for the attachment of a linker and a warhead to create a complete PROTAC molecule.

The Core Mechanism of Action: The Ubiquitin-Proteasome System

The mechanism of action of a PROTAC is intrinsically linked to the cell's ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This process involves a cascade of enzymatic reactions:

-

Ubiquitin Activation: An E1 activating enzyme uses ATP to form a high-energy thioester bond with a ubiquitin molecule.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recruits the ubiquitin-loaded E2 enzyme and catalyzes the transfer of ubiquitin to a lysine residue on the target protein.

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and unfolds the polyubiquitinated protein, and then degrades it into small peptides.

A PROTAC hijacks this natural process by artificially bringing a specific POI into proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.

Hypothetical Application of this compound in PROTAC Synthesis

While no specific PROTACs utilizing this compound have been reported in the literature, its structure lends itself to established synthetic strategies for PROTAC development. The bromine atom at the 3-position is a key functional handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are commonly used to attach linkers. The trifluoromethyl group at the 5-position can influence the electronic properties and binding affinity of the pyridinone core to a potential E3 ligase.

A hypothetical synthetic workflow could involve:

-

Linker Attachment: A Suzuki coupling reaction between the bromopyridinone and a boronic ester-functionalized linker.

-

Warhead Conjugation: The other end of the linker, bearing a suitable functional group (e.g., a carboxylic acid or an amine), would then be coupled to a known ligand for a specific protein of interest.

The resulting PROTAC would then be ready for biological evaluation.

Quantitative Assessment of PROTAC Activity

The efficacy of a novel PROTAC is assessed through a series of in vitro experiments to determine its potency, selectivity, and mechanism of action. Below are tables summarizing representative quantitative data for a well-characterized PROTAC, dBET1, which targets the BRD4 protein for degradation.

Table 1: In Vitro Degradation Profile of a Representative PROTAC (dBET1)

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |

| HeLa | BRD4 | 8 | >95 | 18 |

| 22Rv1 | BRD4 | 4 | >95 | 18 |

| RS4;11 | BRD4 | 1.8 | >95 | 18 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of a Representative PROTAC (dBET1)

| Protein | Degradation at 100 nM (%) |

| BRD2 | >90 |

| BRD3 | >90 |

| BRD4 | >95 |

| BRDT | >90 |

| Other Kinases | <10 |

Experimental Protocols

The characterization of a novel PROTAC involves a standardized set of experimental procedures.

Western Blotting for Protein Degradation

This is the most direct method to visualize and quantify the reduction in the levels of the target protein.

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Ternary Complex Formation Assays

These assays confirm that the PROTAC is able to bring the target protein and the E3 ligase together.

-

Co-immunoprecipitation (Co-IP):

-

Treat cells with the PROTAC.

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

Perform a Western blot on the immunoprecipitated sample and probe for the presence of the E3 ligase.

-

-

Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): These are cell-based assays that measure the proximity of two proteins tagged with a donor and an acceptor fluorophore. An increase in the BRET/FRET signal upon PROTAC treatment indicates the formation of the ternary complex.

Structure-Activity Relationship (SAR) and Logical Design

The development of an effective PROTAC involves optimizing the three components: the warhead, the linker, and the E3 ligase ligand. For a hypothetical PROTAC derived from this compound, the pyridinone core would serve as the E3 ligase binder. The SAR would involve modifying the linker and the warhead to achieve optimal degradation.

Conclusion

While the specific mechanism of action for a PROTAC derived from this compound has not been detailed in the public domain, its classification as a "Protein Degrader Building Block" strongly points to its utility in the field of targeted protein degradation. The principles outlined in this guide provide a comprehensive framework for understanding the mechanism of action of PROTACs and the experimental approaches used to characterize them. As the field of TPD continues to expand, versatile building blocks like this substituted pyridinone will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics. Further research and publication are anticipated to elucidate the specific applications and biological activities of PROTACs synthesized from this promising chemical scaffold.

Trifluoromethyl-Substituted Pyridinones: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making it a valuable tool in the design of novel therapeutics. Among the various fluorinated heterocycles, trifluoromethyl-substituted pyridinones have emerged as a privileged structural motif, present in a range of biologically active compounds, from antiviral medications to agrochemicals. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted pyridinones, with a focus on their synthesis, biological evaluation, and mechanisms of action, to serve as a resource for researchers and professionals in the field of drug discovery.

Synthesis of Trifluoromethyl-Substituted Pyridinones

The synthesis of trifluoromethyl-substituted pyridinones can be broadly categorized into three main approaches: chlorine/fluorine exchange from corresponding methylpyridines, construction of the pyridinone ring from a trifluoromethyl-containing building block, and direct trifluoromethylation of a pre-formed pyridinone ring.[1]

One of the most common strategies involves the initial synthesis of a trifluoromethyl-substituted pyridine, which is then converted to the corresponding pyridinone. For instance, the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine, a prominent example of a trifluoromethyl-substituted pyridinone, is synthesized on a large scale through a process that involves the de novo construction of the key pyridone fragment.[2] Research-scale syntheses often employ a variety of methods to introduce the trifluoromethyl group and construct the pyridinone ring.

A notable method for the direct trifluoromethylation of pyridones is a light-promoted reaction using Langlois' reagent (sodium trifluoromethylsulfinate). This approach offers a practical and mild route for the functionalization of pyridones and related N-heteroarenes without the need for a photocatalyst or additives.[3]

General Experimental Protocol for Light-Promoted Trifluoromethylation of Pyridones:

To a solution of the starting pyridone (1.0 equiv) in a suitable solvent such as DMSO, is added Langlois' reagent (1.1-2.0 equiv). The reaction mixture is then irradiated with 390 nm LEDs at room temperature for 24 hours. Upon completion, the reaction is worked up and the product is purified by column chromatography. The yield of the trifluoromethylated pyridone can be influenced by factors such as the electronic properties of the substrate and the presence of oxygen.

Biological Activity and Quantitative Data

Trifluoromethyl-substituted pyridinones exhibit a wide range of biological activities, including antiviral, antibacterial, and herbicidal effects. The trifluoromethyl group often plays a crucial role in the molecule's interaction with its biological target.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant application of trifluoromethyl-substituted pyridinones is in the treatment of HIV-1 infection. Doravirine (Pifeltro®) is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.[4] NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[5]

Quantitative structure-activity relationship (QSAR) studies on pyridinone derivatives as NNRTIs have demonstrated that descriptors related to topological polarizability, geometrical steric effects, hydrophobicity, and the presence of substituted benzene functional groups are important for their inhibitory activity.[6]

Table 1: Representative Quantitative Data for Pyridinone-based HIV-1 NNRTIs

| Compound | R1 | R2 | IC50 (nM) vs. WT HIV-1 RT |

| 1a | H | Cl | 15 |

| 1b | F | Cl | 12 |

| 1c | H | CF3 | 8 |

| 1d | F | CF3 | 5 |

Note: This table is a representative example based on typical SAR findings and does not represent actual data from a single publication.

Antibacterial Activity: Targeting Quorum Sensing

Trifluoromethyl-substituted pyridines have been investigated as inhibitors of the Pseudomonas aeruginosa quorum-sensing regulator PqsR (also known as MvfR).[7] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner. By inhibiting PqsR, these compounds can attenuate the virulence of P. aeruginosa without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Table 2: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound | R | MIC vs. S. aureus (µg/mL) |

| 2a | H | 16 |

| 2b | 4-F | 8 |

| 2c | 4-Cl | 4 |

| 2d | 4-CF3 | 2 |

Note: This table is based on data for N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share the trifluoromethylphenyl motif with some pyridinone antibacterial agents.[7] It serves to illustrate the type of quantitative data available.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of trifluoromethyl-substituted pyridinones is crucial for their development as therapeutic agents.

HIV-1 Reverse Transcriptase Inhibition

Doravirine acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase. The enzyme has two main activities: an RNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity. NNRTIs like doravirine bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme that allosterically inhibits the polymerase function, thereby halting the process of reverse transcription.[5][8]

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Doravirine.

Inhibition of Pseudomonas aeruginosa Quorum Sensing

The P. aeruginosa quorum-sensing system is a complex network that regulates the expression of numerous virulence factors. The PqsR protein is a key transcriptional regulator in this system. It is activated by its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS). Activated PqsR induces the expression of the pqsABCDE operon, which is responsible for the synthesis of more PQS, creating a positive feedback loop. Trifluoromethyl-substituted pyridine-based inhibitors can act as antagonists of PqsR, preventing its activation and thereby downregulating the expression of virulence genes.

Caption: Inhibition of the PqsR Quorum Sensing Pathway in P. aeruginosa.

Experimental Workflow for Drug Discovery

The discovery and development of novel trifluoromethyl-substituted pyridinone-based drugs typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A typical drug discovery workflow for trifluoromethyl-substituted pyridinones.

Conclusion

Trifluoromethyl-substituted pyridinones represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemicals. Their unique properties, imparted by the trifluoromethyl group, have led to the development of successful therapeutic agents and continue to inspire the design of new bioactive molecules. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging their full potential. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to innovate within this important area of medicinal chemistry.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANN QSAR workflow for predicting the inhibition of HIV-1 reverse transcriptase by pyridinone non-nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated pyridinone derivative. While the specific details of its initial discovery and development are not extensively documented in publicly available scientific literature, this document consolidates available chemical data, outlines a plausible synthetic pathway based on established organic chemistry principles, and discusses its potential significance in the context of medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a trifluoromethyl group and a bromine atom on the pyridinone core, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents.

Introduction

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for further chemical modifications, making this compound a compound of interest for the development of new chemical entities.

Chemical Properties and Data

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₃NO | [1][2] |

| Molecular Weight | 256.02 g/mol | [1][2] |

| CAS Number | 1215205-35-8 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1][2] |

| InChI Key | FTCGYBIUAXXLHH-UHFFFAOYSA-N | [2] |

Plausible Synthetic Pathway

A possible multi-step synthesis could originate from a trifluoromethyl-containing building block. The general strategy often involves the condensation of a β-ketoester with an amine to form the pyridinone ring. Subsequent N-methylation and bromination would yield the final product.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis methodologies for similar compounds. These have not been experimentally validated for this specific molecule and should be adapted and optimized by qualified researchers.

Synthesis of 1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one (Intermediate E)

-

Reaction Setup: To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Methylation: After stirring for 30 minutes, add a methylating agent such as methyl iodide (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product G)

-

Reaction Setup: Dissolve 1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

-

Bromination: Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN if necessary, or use elemental bromine in the presence of a Lewis acid.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a scaffold or intermediate in drug discovery programs.

-

Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many protein kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

-

Antiviral Agents: Substituted pyridinones have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

-

Anticancer Therapeutics: The pyridinone scaffold is present in a variety of compounds with demonstrated cytotoxic activity against cancer cell lines.

The bromine atom at the 3-position serves as a key site for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for utilizing the target compound in a drug discovery program.

Conclusion

This compound is a halogenated and fluorinated pyridinone with significant potential as a building block in medicinal chemistry. While its specific discovery and detailed synthetic procedures are not prominently featured in the reviewed literature, its chemical properties and structural features make it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new pharmaceuticals. Researchers interested in this compound are encouraged to perform small-scale trial reactions to optimize the proposed synthetic methods.

References

In-Depth Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a halogenated and trifluoromethylated pyridinone derivative. The presence of the trifluoromethyl group is a key feature in modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound is categorized as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation. This guide provides a comprehensive overview of its physicochemical properties and its potential role in drug discovery, particularly in the development of novel therapeutics that hijack the ubiquitin-proteasome system.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its application in chemical synthesis and for understanding its potential pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 256.022 g/mol | [1] |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| CAS Number | 1215205-35-8 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | |

| Canonical SMILES | CN1C(=O)C(=C(C=C1)Br)C(F)(F)F | |

| InChI Key | FTCGYBIUAXXLHH-UHFFFAOYSA-N | [1] |

| Family | Protein Degrader Building Block |

Synthesis and Experimental Protocols

A specific, publicly available, step-by-step experimental protocol for the synthesis of this compound (CAS 1215205-35-8) is not readily found in the searched literature. However, based on general synthetic strategies for related trifluoromethyl-substituted pyridinones, a plausible synthetic route can be proposed.

General Synthetic Strategy:

The synthesis of such compounds often involves a multi-step process that may include:

-

Pyridine Ring Formation: Construction of the core pyridinone ring system from acyclic precursors.

-

Trifluoromethylation: Introduction of the -CF₃ group, often using specialized fluorinating reagents.

-

Bromination: Regioselective bromination of the pyridinone ring.

-

N-methylation: Introduction of the methyl group on the nitrogen atom.

An illustrative workflow for a generalized synthesis is presented below.

Role in Targeted Protein Degradation

As a designated "Protein Degrader Building Block," this compound is likely utilized as a synthetic intermediate in the creation of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

Mechanism of Action of PROTACs:

A typical PROTAC consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The subject compound, with its reactive bromine atom, can serve as a handle for conjugation to a linker, which would then be attached to a ligand for a specific POI or an E3 ligase.

Potential Applications in Drug Discovery

The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates. The incorporation of this moiety can significantly improve the pharmacological properties of a molecule. Given its role as a protein degrader building block, this compound holds potential for the development of novel therapeutics in various areas, including:

-

Oncology: Targeting oncogenic proteins for degradation.

-

Immunology: Degrading proteins involved in inflammatory pathways.

-

Neurodegenerative Diseases: Clearing pathogenic protein aggregates.

The ability to synthesize a diverse library of PROTACs using this building block allows for the exploration of a wide range of biological targets, including those that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its key physicochemical properties, combined with its role as a building block for targeted protein degradation, position it as a significant tool in the development of next-generation therapeutics. While specific biological data and detailed synthetic protocols for this exact molecule are not widely published, its structural features and classification strongly suggest its utility in the rapidly advancing field of induced-proximity pharmacology. Further research and publication of its applications will undoubtedly provide more detailed insights into its full potential.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a halogenated and trifluoromethylated pyridinone derivative that has emerged as a significant building block in the field of medicinal chemistry, particularly in the development of novel therapeutics. Its structural motifs are of considerable interest in the design of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential application in drug discovery, with a focus on its role in the recruitment of the Cereblon E3 ubiquitin ligase.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] While comprehensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [1][3] |

| Molecular Weight | 256.02 g/mol | [1][2] |

| CAS Number | 1215205-35-8 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% (commercially available) | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations of similar trifluoromethylated pyridines.[4] A likely precursor is a 3-bromo-5-(trifluoromethyl)pyridin-2-ol, which can be methylated at the nitrogen atom.

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize this compound from 3-bromo-5-(trifluoromethyl)pyridin-2-ol.

Materials:

-

3-bromo-5-(trifluoromethyl)pyridin-2-ol

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(trifluoromethyl)pyridin-2-ol in the chosen anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation of the pyridinol.

-

Methylation: Add the methylating agent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not available in public databases, related structures show characteristic signals for the trifluoromethyl group in ¹⁹F NMR and distinct aromatic proton signals in ¹H NMR.[5]

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

This pyridinone derivative is likely designed to be a part of or a precursor to a ligand for the Cereblon (CRBN) E3 ligase.[7][8][9] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the attachment of a linker, which is then connected to a POI-binding ligand.

Signaling Pathway in Cereblon-Mediated Protein Degradation

The general mechanism of action for a PROTAC utilizing a Cereblon ligand is depicted in the following signaling pathway:

Experimental Workflow for PROTAC Assembly

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a key intermediate.

Conclusion

This compound is a valuable synthetic intermediate for the development of targeted protein degraders. Its trifluoromethyl and bromo-substituted pyridinone core provides a key structural element for the design of Cereblon-recruiting ligands in PROTACs. While detailed experimental data for this specific compound remains limited in the public domain, its commercial availability and classification as a protein degrader building block underscore its importance for researchers in medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate its physical properties, optimize its synthesis, and explore its full potential in the creation of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Experimental protocol using 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Starting Research on Compound

I'm currently focused on the initial phase. My priority is to identify the most frequent applications of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. I am actively searching for experimental protocols and specific research areas where this compound is utilized. I want to uncover how it's used in drug development and other research.

Mapping Out Research Steps

I'm now diving into the next stage, seeking out specific studies using this compound. I'm focusing on the essential experiments and any related quantitative details. I'm also starting to look into the possible signaling pathways or mechanisms of action.

Outlining Protocol Creation

I'm now shifting gears, focusing on crafting detailed experimental protocols. I'm taking the identified key experiments and quantitative data and turning them into practical guides for researchers. Tables are being structured for easy data comparison. I'm also starting to assemble the information for visual signaling pathway diagrams using Graphviz, ensuring they meet the specified diagram requirements.

Uncovering Potential Uses